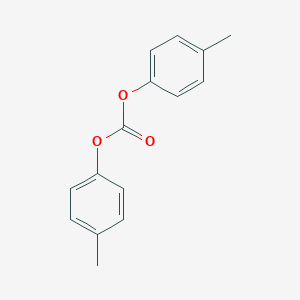

di-p-tolyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

621-02-3 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

bis(4-methylphenyl) carbonate |

InChI |

InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI Key |

IZJIAOFBVVYSMA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |

Other CAS No. |

621-02-3 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving Di P Tolyl Carbonate

Mechanistic Investigations in Polymer Depolymerization

Recent research has utilized di-p-tolyl carbonate (PTC) as a computational model to understand the depolymerization of aromatic polycarbonates, such as those derived from bisphenol A (BPA). pnas.orgpnas.org These studies provide detailed insight into the reaction pathways at a molecular level.

The depolymerization of polycarbonates can be initiated by the nucleophilic attack of a carbonate salt on the polymer's carbonate backbone. pnas.org Computational studies using this compound as a model for the polymer chain have detailed this mechanism. The process begins with the formation of a stable complex between the carbonate salt (e.g., Na₂CO₃) and the this compound molecule. pnas.org

The crucial step is the subsequent nucleophilic attack by the carbonate salt on the electrophilic carbonyl carbon of the this compound. pnas.org This leads to a high-energy transition state, which then resolves into a tetrahedral intermediate where the central carbon atom is bonded to four oxygen atoms. pnas.org This pathway effectively cleaves the carbonate bond, breaking down the structure. Experimental studies confirm that carbonate salts like potassium carbonate (K₂CO₃) and lithium carbonate (Li₂CO₃) can successfully drive the depolymerization of commercial polycarbonates, liberating the constituent monomers. pnas.orgacs.org

Metal salts, specifically alkali carbonate salts like Na₂CO₃ and K₂CO₃, play a dual, critical role in the conversion of polymers. pnas.orgpnas.org In the initial depolymerization phase, the metal cation of the salt is not merely a spectator ion.

Computational models show a very favorable energetic interaction between the sodium atoms of Na₂CO₃ and the oxygen atoms of this compound. pnas.org This coordination stabilizes the initial reactant complex, facilitating the subsequent nucleophilic attack. pnas.org The free energy barrier for the nucleophilic attack by Na₂CO₃ on this compound was calculated to be 17 kcal/mol relative to the stabilized intermediate complex. pnas.org

Following depolymerization, the resulting phenoxide species can be used in a repolymerization step. Here, the metal salt continues to play a role by promoting the reaction between the newly formed phenolate (B1203915) dimers and a new monomer, facilitating the synthesis of a different polymer. pnas.org

The depolymerization of a polycarbonate can be the first step in a one-pot cascade reaction to synthesize a new, value-added polymer. pnas.org This process has been demonstrated in the conversion of poly[bisphenol A (BPA) carbonate] into poly(aryl ether sulfone)s (PSUs). pnas.org

In this cascade reaction, a carbonate salt first initiates the depolymerization of the polycarbonate, liberating reactive phenoxide end-groups. pnas.org These phenoxides then immediately react in situ with a second monomer, such as 4,4′-difluorodiphenylsulfone, through a polycondensation reaction to form the new PSU polymer. pnas.org The entire process—depolymerization followed by polycondensation—occurs in a single operation, with carbon dioxide as the primary byproduct. pnas.org The use of this compound as a model compound was instrumental in elucidating the mechanism and energetics of this efficient polymer transformation. pnas.orgpnas.org

| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| INT1 | Stabilized complex of Na₂CO₃ coordinated to this compound (PTC). | -23 |

| TS1 | Transition state for the nucleophilic attack of Na₂CO₃ on the carbonyl carbon of PTC. | -6 (17 kcal/mol barrier from INT1) |

| INT2 | Tetrahedral oxodimethoxy carbonate intermediate formed after nucleophilic attack. | -9 |

This interactive table summarizes the calculated energetics for the sodium carbonate-mediated decomposition of this compound, which serves as a model for polycarbonate depolymerization. pnas.org

Role of Metal Salts in Depolymerization/Repolymerization

Role in Transcarbonation and Polymerization Processes

This compound is a key reagent in the synthesis of aromatic polycarbonates through melt transcarbonation, an alternative to the use of phosgene (B1210022). google.com

Melt transcarbonation, also known as transesterification, is a primary industrial method for producing polycarbonates. The process involves the reaction of a diaryl carbonate, such as this compound, with a dihydroxy compound (a diol), such as bisphenol A. google.com The reaction is typically carried out at high temperatures and under vacuum to drive the reaction to completion by removing the p-cresol (B1678582) byproduct.

The underlying mechanism is a step-growth polymerization. It proceeds via a series of nucleophilic substitution reactions at the carbonyl carbon of the this compound. The hydroxyl group of the diol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of p-cresol and forming a new, more stable carbonate linkage between the original diol and carbonate moieties. This process repeats, extending the polymer chain and building up the high molecular weight polycarbonate.

The melt transcarbonation reaction between this compound and a diol requires a catalyst to proceed at a practical rate. google.com Basic catalysts are typically employed to facilitate the polymerization. google.com

The role of the catalyst is to increase the nucleophilicity of the diol. The basic catalyst, which can be a tertiary amine or an alkali metal carbonate, deprotonates the hydroxyl groups of the diol, converting them into more powerful nucleophilic alkoxide or phenoxide ions. These activated anions can then more readily attack the electrophilic carbonyl center of the this compound. This catalytic cycle significantly lowers the activation energy of the transesterification reaction, enabling the efficient formation of high-molecular-weight polycarbonates under industrially viable conditions. google.comgoogle.com

| Component | Chemical Name/Type | Role in Polymerization |

| Carbonate Precursor | This compound | Provides the carbonate (-O-(C=O)-O-) linkage for the polymer backbone. |

| Diol Monomer | Bisphenol A (or other dihydroxy compound) | Provides the aromatic or aliphatic backbone of the polymer. |

| Catalyst | Tertiary Amine or Alkali Salt | Activates the diol monomer by deprotonation, increasing its nucleophilicity. |

| Byproduct | p-Cresol | The leaving group from the transesterification reaction; its removal drives the polymerization forward. |

This interactive table outlines the key components and their functions in the synthesis of polycarbonates using this compound via melt transcarbonation.

Coordination-Insertion Mechanisms in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters, such as lactides and carbonates, is a crucial method for producing biodegradable polymers. The coordination-insertion mechanism is a dominant pathway in these polymerizations, particularly when metal-based catalysts are employed. mdpi.comresearchgate.netcardiff.ac.uk In this mechanism, the metal center of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the monomer. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.com

The initiator, often an alkoxide species that can be bonded to or coordinated with the metal, then attacks the activated carbonyl carbon. mdpi.com This leads to the opening of the cyclic monomer and its insertion into the metal-initiator bond. The propagation stage follows a similar pattern, where the newly formed metal alkoxide end of the growing polymer chain coordinates with and attacks another monomer molecule, thus extending the polymer chain. mdpi.comcardiff.ac.uk

While direct studies detailing the use of this compound as a monomer in coordination-insertion ROP are not prevalent in the provided search results, the general principles of this mechanism are well-established for similar cyclic carbonates like trimethylene carbonate (TMC). mdpi.comnih.gov For instance, catalysts based on metals like tin, aluminum, zinc, and magnesium have been shown to effectively polymerize cyclic carbonates via this pathway. mdpi.commdpi.com The choice of metal and its ligand sphere significantly influences the catalytic activity and stereoselectivity of the polymerization. mdpi.commdpi.com

A metal-free "coordination-insertion" mechanism has also been proposed for the ROP of cyclic carbonates and lactones using N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2) as an initiator/catalyst. nih.gov In this proposed mechanism, the silicon atom, with its empty d-orbitals, coordinates with the carbonyl and ester oxygens of the monomer, analogous to the metal center in traditional systems. nih.gov This is followed by a nucleophilic attack from the –NTf2 group, leading to ring-opening and monomer insertion. nih.gov

Table 1: Key Steps in the Coordination-Insertion ROP Mechanism mdpi.com

| Step | Description |

| Monomer Coordination | The carbonyl oxygen of the cyclic monomer coordinates to the electrophilic metal center of the catalyst. |

| Nucleophilic Attack | The initiator (e.g., an alkoxide) attacks the activated carbonyl carbon of the monomer. |

| Ring-Opening | The acyl-oxygen bond of the monomer cleaves, leading to the opening of the ring. |

| Insertion | The opened monomer is inserted into the metal-initiator bond, forming a new, longer polymer chain attached to the metal center. |

| Propagation | The process repeats as the new alkoxide end of the polymer chain attacks subsequent monomer molecules. |

Computational and Theoretical Investigations of Di P Tolyl Carbonate

Quantum Chemical Methodologies

Quantum chemical methods are at the heart of modern computational studies on di-p-tolyl carbonate, allowing for the detailed examination of its electronic structure and behavior in chemical reactions. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient approaches like Density Functional Theory (DFT) and semi-empirical methods.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov DFT calculations are centered on the electron density of a system rather than its complex many-electron wavefunction. materialsciencejournal.org

In significant research, this compound has been used as a computational model to understand the depolymerization and conversion of polycarbonates into value-added polymers like poly(aryl ether sulfone)s. pnas.orgpnas.org Investigators employed DFT to model the reaction between PTC and 1-fluoro-4-(methylsulfonyl)benzene (FSB) in the presence of a carbonate salt. pnas.org These calculations predicted that the carbonate salt plays a dual catalytic role: first by decomposing the organic carbonate through nucleophilic attack, and second by promoting the subsequent formation of polyether by reacting with phenolate (B1203915) dimers formed in situ. pnas.org

The specific functional used in these studies was the B3LYP functional, often paired with Grimme's D3 dispersion correction to accurately account for non-covalent interactions. pnas.orgresearchgate.net A combination of basis sets, such as aug-cc-pVTZ and 6-311+G(2d,p), was used to ensure high accuracy for both geometry optimizations and energy calculations. researchgate.net The use of an implicit solvent model (e.g., DMA) in these calculations helps to simulate the reaction environment more realistically. researchgate.net

| Computational Method | Functional | Basis Set | Application to this compound (PTC) | Reference |

| Density Functional Theory (DFT) | B3LYP-D3 | aug-cc-pVTZ // 6-311+G(2d,p) | Modeling the reaction of PTC with FSB to form ether products. | pnas.org, researchgate.net |

| DFT | B3LYP | Not specified | Investigating the catalytic role of carbonate salts in the decomposition of PTC. | pnas.org |

Ab initio and semi-empirical methods represent other classes of quantum chemical calculations that can be applied to study molecular systems. scribd.com Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation based on first principles, without using experimental data to parameterize the calculations. libretexts.org Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While highly accurate, their computational expense often limits their application to smaller molecules than this compound, though they can be used for benchmarking results from less demanding methods. nih.govnih.gov

Semi-empirical methods offer a faster alternative by incorporating some experimentally derived parameters to simplify the complex integrals encountered in ab initio calculations. libretexts.orgdtic.mil Methods like AM1, PM3, and the more recent DFT-based Density Functional Tight Binding (DFTB) are orders of magnitude faster than DFT or ab initio methods. rsc.org This speed allows for the study of very large systems or for running molecular dynamics simulations over longer timescales. rsc.org However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding situations under investigation. libretexts.org While specific studies employing these methods on this compound are not prominent in recent literature, they remain a viable option for preliminary conformational analysis or for modeling its behavior in large, complex environments where DFT would be computationally prohibitive. rsc.orgfrontiersin.org

Density Functional Theory (DFT) Applications

Mechanistic Probing and Energetics

A primary goal of computational chemistry is to elucidate reaction mechanisms by identifying intermediates and transition states and calculating their relative energies. This allows for a detailed understanding of reaction pathways, barriers, and kinetics.

Transition state theory is a cornerstone of understanding chemical kinetics, positing that the rate of a reaction is determined by the concentration of an activated complex at the transition state. nist.gov Computational methods are uniquely suited to locate these transition states, which are first-order saddle points on the potential energy surface, and to calculate the activation energy barrier. libretexts.org

In the computational study of the reaction between this compound (PTC) and a carbonate salt, a key transition state (TS2) was identified for the decomposition of an unstable intermediate (INT2). pnas.org This transition state involves the simultaneous breaking of a C-O bond to form CO2 and another C-O bond to generate a phenoxide. pnas.org The calculated free energy barrier for this step was found to be approximately 5 kcal/mol relative to the intermediate INT2, indicating a rapid decomposition process. pnas.org Such analyses are critical for identifying the rate-determining steps in a reaction sequence.

A free energy surface (FES) provides a comprehensive map of the energy landscape of a chemical reaction, connecting reactants, intermediates, transition states, and products. libretexts.orgcsbsju.edu By calculating the free energies of these stationary points, a reaction profile can be constructed that reveals the thermodynamic and kinetic feasibility of a proposed mechanism. researchgate.net

For the reaction of this compound (PTC) with 1-fluoro-4-(methylsulfonyl)benzene (FSB) initiated by a carbonate salt, DFT calculations were used to map out the key points on the free energy surface. pnas.orgpnas.org The study identified several intermediates (INT1, INT2, INT3) along the reaction pathway. pnas.org The initial nucleophilic attack of the carbonate on PTC leads to the formation of INT1. This is followed by the formation of INT2, which is described as being in a shallow energetic minimum and energetically unstable. pnas.org The low barrier to its decomposition via TS2 leads to the formation of CO2 and a subsequent intermediate, INT3. pnas.org

| Stationary Point | Description | Relative Free Energy (kcal/mol) | Reference |

| INT1 | Intermediate after initial nucleophilic attack | (Reference) | pnas.org |

| INT2 | Unstable intermediate before CO2 loss | ~15 (with respect to INT1) | pnas.org |

| TS2 | Transition state for decomposition of INT2 | ~20 (with respect to INT1) | pnas.org |

Note: Energies are approximate values derived from the description in the source.

Computational modeling is an invaluable tool for understanding the kinetics of catalytic reactions, providing insights into how a catalyst functions at a molecular level. mt.comucl.ac.uk By modeling the reaction pathway in the presence of a catalyst, researchers can identify the catalyst's role in lowering activation barriers and altering reaction mechanisms. ntnu.edu

Computational studies using this compound as a model compound have been instrumental in clarifying the catalytic role of simple carbonate salts in polycarbonate decomposition. pnas.orgpnas.org The DFT calculations demonstrated that the carbonate salt is not merely a base but an active nucleophilic catalyst that initiates the breakdown of the organic carbonate structure. pnas.org This computational model supports a cascade reaction where the catalytic decomposition of the carbonate linkage is the initiating step, enabling the subsequent repolymerization into a new material. pnas.org This type of kinetic modeling, which elucidates the mechanistic role of a catalyst, is fundamental to the rational design of more efficient catalytic processes for polymer recycling and upcycling. pnas.org

Free Energy Surface Mapping

Molecular Structure and Conformation Studies

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in this compound define its molecular structure and conformational landscape. These aspects are critical for understanding its physical properties and reactivity. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these features.

Conformational Preferences and Dynamics

The conformational flexibility of this compound primarily arises from the rotation around the two C(aryl)-O single bonds. This rotation gives rise to several possible conformers. Drawing an analogy from computational studies on similar diaryl carbonates and smaller dialkyl carbonates like dimethyl carbonate, the main conformers can be described by the relative orientation of the tolyl groups with respect to the carbonyl group (C=O). These are typically referred to as cis-trans, cis-cis, and trans-trans conformations. nih.gov

In this context, 'cis' refers to the tolyl group being on the same side as the carbonyl oxygen, while 'trans' refers to it being on the opposite side. Theoretical calculations on related carbonates suggest that these conformers are separated by relatively small energy barriers, allowing for dynamic interconversion between them in the solution or gas phase. researchgate.net The rotation of the angular building blocks occurs around the C(aryl)-O bonds, which act as the primary axes of rotation. researchgate.net

The relative stability of these conformers is governed by a delicate balance between steric hindrance and electronic effects. For instance, the trans-trans conformer might be destabilized by steric clashes between the bulky tolyl groups. In contrast, the cis-cis conformer is often found to be the global minimum for smaller carbonates like dimethyl carbonate. nih.gov For this compound, the interplay of the p-methyl groups can further influence these preferences. The potential energy surface of the molecule is characterized by these low-energy minima corresponding to the staggered conformers and the higher-energy transition states corresponding to eclipsed arrangements. youtube.comwikipedia.org

| Analogue Compound | Conformer Type | Relative Energy (kJ/mol) | Key Dihedral Angles | Computational Method |

|---|---|---|---|---|

| Dimethyl Carbonate | cis-cis | 0.0 (Global Minimum) | C-O-C-O ≈ 0°, 0° | DFT/MP2 |

| Dimethyl Carbonate | cis-trans | 13.6 | C-O-C-O ≈ 0°, 180° | DFT/MP2 |

| Diphenyl Carbonate | Twisted | - | C-O-C-O ≈ various | DFT |

Intermolecular Interactions and Hydrogen Bonding

In the solid state, the packing of this compound molecules is dictated by a network of weak non-covalent interactions. While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O hydrogen bonds and other van der Waals forces. The methyl protons and the aromatic ring protons can act as weak hydrogen bond donors, interacting with the electron-rich carbonyl oxygen atom (C=O) of a neighboring molecule. iucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the complete crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~40-55% | Represents contacts between hydrogen atoms on adjacent molecules. iucr.orgmdpi.com |

| C···H / H···C | ~20-40% | Indicates C-H···π interactions and general van der Waals contacts. iucr.orgresearchgate.net |

| O···H / H···O | ~10-20% | Corresponds to weak C-H···O hydrogen bonds involving the carbonate oxygen atoms. researchgate.net |

| C···C | ~2-5% | Suggests π-π stacking interactions between aromatic rings. |

Electronic Structure Analysis

The distribution of electrons within the molecular orbitals of this compound governs its chemical reactivity, optical properties, and bonding characteristics. Computational quantum chemistry provides several powerful techniques to analyze this electronic structure in detail.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, theoretical calculations show that the HOMO is primarily localized on the electron-rich p-tolyl groups, specifically the π-orbitals of the phenyl rings. The LUMO, conversely, is largely centered on the carbonate moiety, particularly on the π* anti-bonding orbital of the carbonyl group (C=O). researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The presence of electron-donating methyl groups on the tolyl rings is expected to slightly raise the HOMO energy level compared to unsubstituted diphenyl carbonate, potentially leading to a marginally smaller energy gap.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.21 | π-orbitals of Phenyl Rings |

| LUMO | -0.12 | π*-orbital of Carbonyl Group |

| HOMO-LUMO Gap (ΔE) | 6.09 | - |

Data adapted from studies on diphenyl carbonate using DFT methods. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). uni.luuni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization effects, or hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ocarbonyl) | π* (Caryl-Caryl) | ~25-30 | Resonance stabilization |

| LP (Oether) | π* (C=O) | ~40-50 | Carbonate resonance |

| LP (Oether) | π* (Caryl-Caryl) | ~15-20 | Resonance stabilization |

| π (Caryl-Caryl) | π* (C=O) | ~5-10 | Conjugation |

Data adapted from NBO analysis of diphenyl carbonate. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged or polar species. The map is color-coded, with red indicating regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicating areas of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent regions of intermediate or near-zero potential. d-nb.info

For this compound, the MEP map reveals distinct regions of varying potential. The most negative potential (red region) is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This site is the primary center for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the aromatic rings and the methyl groups, making them susceptible to nucleophilic interactions. The carbonyl carbon atom, though bonded to three electronegative oxygens, also exhibits a significant positive potential, marking it as a key electrophilic site for nucleophilic addition-elimination reactions. The aromatic rings themselves present a landscape of intermediate potential, with the π-electron cloud being generally nucleophilic.

| Molecular Region | Electrostatic Potential | Chemical Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| Aromatic Ring Hydrogens | Positive | Sites for weak intermolecular interactions (e.g., C-H···O). ias.ac.in |

| Carbonyl Carbon (C=O) | Strongly Positive | Primary site for nucleophilic attack. ias.ac.in |

| Aromatic Ring Face (π-system) | Slightly Negative to Neutral | Can interact with electrophiles or participate in π-π stacking. |

| Methyl Group Hydrogens | Slightly Positive | Potential sites for weak intermolecular contacts. |

Predictive Modeling for Catalysis and Reactivity

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the catalytic processes and reactivity of this compound. acs.org These models provide atomistic-level insights into complex reaction mechanisms, allowing researchers to forecast the roles of catalysts, analyze reaction pathways, and model the kinetics of chemical transformations. acs.org

Detailed Research Findings

A significant body of research has focused on using this compound (PTC) as a computational model to understand the conversion of polycarbonates into other valuable polymers. pnas.org In one such study, computational investigations using DFT were performed to model the reaction of PTC with 1-fluoro-4-(methylsulfonyl)benzene (FSB) in the presence of a carbonate salt catalyst. pnas.orgresearchgate.net These predictive models have been crucial in elucidating the dual catalytic role of the carbonate salt. nih.gov

These theoretical studies show how carbonate salts can effectively decompose organic carbonates and subsequently form poly(aryl ether sulfone) products, a finding that supports experimental observations. pnas.org The synergy between predictive computational modeling and experimental work is essential for controlling depolymerization reactions and designing efficient recycling and synthesis methods for polymeric materials. pnas.org

The predictive power of DFT is also demonstrated in modeling specific reaction steps and their energetics. For instance, in related studies modeling the reactivity of the p-tolyl group, DFT calculations have been used to determine the Gibbs activation energy for the C-H bond activation of toluene. researchgate.net In one case, a one-step metalation process to form a (p-tolyl)Cu(II) intermediate was calculated to have a Gibbs activation energy of 41.4 kcal mol⁻¹ at 170°C. researchgate.net This type of predictive data is vital for understanding reaction feasibility and mechanism.

The table below summarizes the components and findings of a key predictive model for this compound reactivity.

| Component | Description | Reference |

| Model Reactants | This compound (PTC) and 1-fluoro-4-(methylsulfonyl)benzene (FSB) | pnas.orgresearchgate.net |

| Catalyst | Sodium Carbonate (Na₂CO₃) | pnas.org |

| Computational Method | B3LYP-D3/aug-cc-pVTZ//6–311+G(2d,p) with SMD solvation model in implicit DMA solvent. | pnas.org |

| Predicted Catalyst Role | 1. Decomposes PTC via nucleophilic attack. 2. Promotes subsequent ether formation from phenolate dimers. | nih.gov |

| Predicted Products | Ether, Carbon Dioxide (CO₂), Sodium Fluoride (NaF) | pnas.orgresearchgate.net |

Advanced Research Applications of Di P Tolyl Carbonate in Materials and Organic Synthesis

Polymer Chemistry and Materials Science

In the realm of materials science, di-p-tolyl carbonate is instrumental in the development and transformation of polymers. It functions as a key reactant or a model compound in processes aimed at synthesizing novel polymers and repurposing existing plastic waste into value-added products.

Precursor for Value-Added Poly(aryl ether sulfone)s

A significant application of this compound is its role in the synthesis of poly(aryl ether sulfone)s (PSUs), a class of high-performance engineering thermoplastics. Research has demonstrated a one-step method to convert polycarbonates (PCs) into PSUs. polympart.comnih.gov In these studies, this compound (PTC) serves as a crucial computational model for the polycarbonate backbone. polympart.compnas.org

The process involves the depolymerization of polycarbonate, initiated by a carbonate salt such as potassium carbonate (K₂CO₃), followed by an in-situ polycondensation with a bis(aryl fluoride), like 4,4′-difluorodiphenylsulfone. pnas.org Computational investigations using this compound as the model for PC predict that the carbonate salt plays a dual catalytic role. nih.gov It first decomposes the polycarbonate via nucleophilic attack and subsequently promotes the formation of the polyether by facilitating the reaction between the in-situ-formed phenolate (B1203915) dimers and the aryl fluorides. polympart.comnih.gov This cascade reaction efficiently transforms one polymer class into another in a single step. nih.gov

Table 1: Computational Model Reaction for Poly(aryl ether sulfone) Formation

| Reactants | Molar Equivalents | Products | Molar Equivalents |

|---|---|---|---|

| This compound (PTC) | 1 | Di-p-tolyl ether | 2 |

| 1-fluoro-4-(methylsulfonyl)benzene (FSB) | 2 | Carbon Dioxide (CO₂) | 1 |

| Sodium Carbonate (Na₂CO₃) | 1 | Sodium Fluoride (NaF) | 2 |

This table represents the computational model used to study the conversion of polycarbonates to poly(aryl ether sulfone)s, as described in research. polympart.com

Role in Polycarbonate Recycling and Repurposing

The conversion of polycarbonates into more valuable polymers like PSUs highlights the role of diaryl carbonates in upcycling and chemical recycling. polympart.com Given that many polycarbonate products are not traditionally recycled and often end up in landfills, there is a significant need for innovative repurposing strategies. nih.govpnas.org

The synthesis of PSUs from PC waste is a prime example of such a strategy. nih.gov Researchers have successfully demonstrated this process using actual polycarbonate waste, such as a compact disk, as the monomer source for the depolymerization/repolymerization reaction. pnas.org The resulting PSU powder showed comparable molecular mass and properties to that produced from purified PC pellets, demonstrating a viable pathway for repurposing materials like old baby bottles or other consumer products made from polycarbonate. polympart.compnas.org This approach represents a significant advancement in transforming polymer waste into high-performance, high-value thermoplastics. nih.gov

Synthesis of Polycarbonates with Tunable Architectures

This compound, as a diaryl carbonate, is a key component in the melt transesterification process for producing aromatic polycarbonates. This synthesis route, which involves the reaction of a diaryl carbonate with a bisphenol, is an alternative to using hazardous phosgene (B1210022). tum.de By selecting different bisphenol monomers, the properties of the resulting polycarbonate can be precisely adjusted. For instance, incorporating comonomers like 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) (BPZ) can reduce the crystallinity of the final polymer. tum.de

While melt polycondensation offers one route to tunable polymers, other advanced methods like organocatalytic ring-opening polymerization (ROP) of functionalized cyclic carbonates are also widely explored to create polycarbonates with highly specific architectures and thermal responses. rsc.orgresearchgate.net These strategies allow for the synthesis of polymers with lower critical solution temperatures (LCST) by incorporating moieties like poly(ethylene glycol) (PEG) through post-polymerization modifications. rsc.org The ability to use various monomers and initiating systems in both polycondensation and ROP methods provides a versatile toolkit for creating a library of polycarbonates with tailored properties. tum.demdpi.com

Development of Copolymers and Block Copolymers

Polycarbonates are frequently used as segments in block copolymers to combine their desirable properties, such as toughness and tensile strength, with the characteristics of other polymers. tum.de Diaryl carbonates, including di(tolyl)carbonate, are implicated in the synthesis of these complex macromolecules, such as in the formation of polydiorganosiloxane-polycarbonate block copolymers. epo.org

The development of well-defined block copolymers is crucial for applications in fields like nanolithography. rsc.org Researchers have developed synthetic routes for various polycarbonate-containing block copolymers, including polystyrene-b-polytrimethylene carbonate (PS-b-PTMC) and CO₂-based block copolymers like PPC-b-PMMA. rsc.orgnsf.gov These syntheses often employ techniques like ring-opening polymerization (ROP) from a macroinitiator or sequential monomer addition, which allow for precise control over the final polymer structure. rsc.orgnsf.govresearchgate.net The incorporation of polycarbonate blocks allows for the fine-tuning of material properties for advanced applications. nsf.gov

Organic Synthesis and Fine Chemicals

Beyond polymer science, this compound and related di-p-tolyl compounds serve as important intermediates in the multi-step synthesis of complex organic molecules, where the tolyl groups are incorporated into the final target structure.

Intermediate in Complex Molecule Synthesis (e.g., Porphyrins, Dihydrostibanthrenes)

Porphyrins: The di-p-tolyl moiety is a structural component in various specialized porphyrins, which are large heterocyclic macrocycles with significant applications in materials science and medicine. chemimpex.com While not always a direct reactant, related compounds derived from di-p-tolyl precursors are used. For example, 1,3-di-p-tolylpropane-1,3-dione has been used as a key building block to synthesize novel porphyrin-substituted difluoroboronates. researchgate.net In this synthesis, the zinc complex of 2-nitro-5,10,15,20-tetraphenylporphyrin is reacted with 1,3-di-p-tolylpropane-1,3-dione to afford the target molecule in high yield. researchgate.net This demonstrates the utility of the di-p-tolyl group in constructing complex, functional porphyrin-based systems.

Dihydrostibanthrenes: In the field of organometallic chemistry, di-p-tolyl precursors are essential for synthesizing complex, sterically hindered molecules. A notable example is the successful synthesis of two stereoisomers (cis and trans) of 2,3,7,8-tetramethyl-5,10-di(p-tolyl)-5,10-dihydrostibanthrene. researchgate.net The synthesis and characterization of these molecules, including X-ray crystallographic analysis, have provided insights into their unique structures, the orientation of the p-tolyl groups, and the conformation of the central tricyclic system. researchgate.net Studies on these compounds also explored their trans–cis isomerization, which was found to occur via vertex inversion at the antimony atom at high temperatures. researchgate.net

Table 2: Characterized Stereoisomers of a Di-p-tolyl-Dihydrostibanthrene Derivative

| Compound | Stereoisomer | Key Feature | Isomerization Observation |

|---|---|---|---|

| 2,3,7,8-tetramethyl-5,10-di(p-tolyl)-5,10-dihydrostibanthrene | trans form (1a) | Characterized by X-ray crystallography. researchgate.net | Isomerizes to cis form above ~200°C. researchgate.net |

| 2,3,7,8-tetramethyl-5,10-di(p-tolyl)-5,10-dihydrostibanthrene | cis form (1b) | Characterized by X-ray crystallography. researchgate.net | Isomerizes from trans form via vertex inversion. researchgate.net |

This table summarizes findings from the synthesis and analysis of complex dihydrostibanthrene molecules incorporating di-p-tolyl groups. researchgate.net

Application as a Renewable Solvent in Catalytic Reactions

There is no direct evidence from the conducted research to support the use of this compound as a renewable solvent in catalytic reactions. The discourse on green and renewable solvents, particularly within the carbonate family, is predominantly focused on short-chain alkyl carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). rsc.orgiupac.orgresearchgate.netunive.it These compounds are noted for their favorable properties, including low toxicity, biodegradability, and the potential for synthesis from CO2, which aligns with the principles of green chemistry. rsc.orgdiva-portal.org

In contrast, this compound, an aromatic carbonate, is not mentioned in the literature as a viable renewable solvent for catalytic processes. Its physical properties and synthesis routes differ significantly from the more commonly used alkyl carbonates.

Spectroscopic and Analytical Characterization in Advanced Research

Vibrational Spectroscopy (FT-IR, Raman, SERS) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical insights into the molecular structure of di-p-tolyl carbonate. FT-IR spectroscopy is particularly useful for identifying functional groups. The spectrum of a carbonate, like this compound, would be expected to show characteristic absorption bands. For instance, the carbonate group (CO₃) vibrations are typically observed in the mid-infrared region. ucf.eduspectroscopyonline.com The stretching vibrations of the C=O bond in the carbonate moiety usually appear as a strong band. The C-O single bond stretches will also produce characteristic bands. Furthermore, the aromatic rings of the tolyl groups will exhibit their own signature absorptions, including C-H stretching and bending vibrations, as well as aromatic C=C stretching bands.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water, making it a valuable tool for in-situ reaction monitoring. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to enhance the Raman signal of this compound, allowing for detection at very low concentrations, though specific applications to this compound were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and compositional analysis of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The methyl (CH₃) protons on the tolyl groups would appear as a singlet, typically in the upfield region of the spectrum. The aromatic protons on the tolyl rings would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions on the ring.

The ¹³C NMR spectrum provides complementary information. Key signals would include the resonance for the carbonyl carbon (C=O) of the carbonate group, which would appear significantly downfield. The carbon atoms of the aromatic rings would also have distinct chemical shifts, as would the methyl carbons. While specific spectral data for this compound was not explicitly detailed in the search results, related compounds like 4,5-di-p-tolyl-1,3-dioxol-2-one show characteristic peaks for the tolyl and carbonate moieties that can be used for comparison. chemrxiv.orgrsc.org For instance, in a similar environment, methyl carbons appear around 21 ppm, while aromatic carbons resonate between 120 and 140 ppm, and the carbonate carbon is observed further downfield. chemrxiv.orgrsc.org

NMR is also instrumental in monitoring chemical reactions involving this compound. For example, ¹H NMR spectroscopy has been used to follow the reaction between di-p-tolyl thiocarbonate and cadmium oleate, where this compound is a coproduct. figshare.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.3 | ~21 |

| Aromatic Protons (C₆H₄) | 7.0 - 7.3 | 120 - 150 |

| Carbonyl Carbon (C=O) | N/A | >150 |

Note: These are approximate values based on general knowledge and data from similar compounds.

Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., GPC)

Chromatographic techniques are essential for monitoring the progress of reactions that produce or consume this compound and for assessing the purity of the final product. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly useful for analyzing polymers but can also be applied to smaller molecules to separate them based on size. resolvemass.cachromatographyonline.compolymerchar.com

In the context of polymer chemistry, where this compound might be used as a model compound or a precursor, GPC is invaluable for determining the molecular weight distribution of polymers. pnas.org For instance, GPC analysis was used to characterize polysulfones formed from the reaction of this compound with other reagents. pnas.org The technique allows for the measurement of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which are critical parameters for defining the properties of a polymer. resolvemass.capnas.org

Other chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), would be employed to monitor the conversion of reactants and the formation of this compound in real-time, as well as to quantify its purity.

Thermal Analysis (TG/DTA, DSC) for Polymer Characterization and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways. For polymers derived from or related to this compound, TGA can determine the temperature at which degradation begins. acs.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). acs.org For polymers, the Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. acs.org While specific TGA/DTA or DSC data for this compound itself was not found, these techniques are routinely applied to characterize polymers where similar carbonate structures are present. acs.org For example, polycarbonates derived from eugenol (B1671780) show thermal stability up to 240 °C and a glass transition temperature of 95 °C. acs.org

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 242.27 g/mol . nih.gov

Electron impact (EI) ionization is a common method that can cause the molecule to fragment in a predictable way. The fragmentation pattern provides a "fingerprint" that can be used for identification. While a detailed fragmentation pattern for this compound was not explicitly provided in the search results, general fragmentation pathways for carbonates can be inferred. The fragmentation of related compounds often involves the loss of CO₂ or other small neutral molecules. For example, the fragmentation of some chromenochromendiones shows the loss of CO molecules. chempap.org In the case of this compound, one might expect to see fragments corresponding to the tolyl cation and other related structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. chemrxiv.orgrsc.org

Future Research Directions and Emerging Paradigms

Sustainable Chemical Synthesis and Circular Economy Applications

The principles of sustainable chemistry and the circular economy are central to the future of chemical manufacturing. Di-p-tolyl carbonate is positioned as a key compound in developing processes that minimize waste and maximize resource efficiency, particularly in the realm of polymer recycling and upcycling.

A significant area of research involves the use of waste polycarbonates (PC) as a feedstock. Instead of being discarded in landfills, this plastic waste can be chemically transformed into valuable materials. One promising approach is the one-step conversion of polycarbonates into poly(aryl ether sulfone)s (PSUs), high-performance thermoplastics used in applications like water purification membranes and medical equipment. nih.gov In this process, the depolymerization of PC is initiated by carbonate salts, such as potassium carbonate (K₂CO₃), to form reactive phenoxides. pnas.org These intermediates are then polycondensed in situ with other monomers, like bis(aryl fluorides). nih.gov this compound serves as a crucial model compound for studying the reaction mechanisms of this transformation, allowing researchers to optimize conditions for the efficient conversion of polymeric waste into new, high-value polymers. pnas.orgpnas.org This strategy exemplifies a circular economy model by converting post-consumer plastic waste into a resource for new material synthesis. lenzing.complasticseurope.org

Future work will likely focus on expanding the scope of this upcycling methodology to other types of plastic waste and developing catalytic systems that operate under even milder, more energy-efficient conditions. The goal is to create closed-loop systems where polymers can be repeatedly recycled and repurposed, reducing the industry's reliance on fossil fuels and mitigating plastic pollution. lenzing.comchemistryviews.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental investigation is a powerful paradigm for accelerating scientific discovery. In the context of this compound, computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for elucidating complex reaction mechanisms. nih.gov

Researchers have used this compound as a model substrate to simulate the depolymerization of polycarbonate. pnas.orgresearchgate.net These computational studies have provided critical insights into the catalytic roles of carbonate salts. DFT calculations predict that the carbonate salt not only initiates the decomposition of the polymer by nucleophilic attack but also facilitates the subsequent formation of ether linkages by promoting the reaction of phenoxide intermediates with aryl fluorides. nih.govpnas.org These theoretical predictions align with and explain experimental observations, such as the successful synthesis of PSUs from PC waste. pnas.org

The integration of these methodologies allows for a more rational and efficient approach to process development. Computational models can be used to:

Screen potential catalysts and reagents virtually, saving time and resources.

Investigate reaction pathways and transition states that are difficult to observe experimentally.

Optimize reaction conditions (e.g., temperature, solvent) for higher yield and selectivity.

This combined approach enables a deeper understanding of the fundamental chemical processes involved, facilitating the design of more robust and efficient synthetic strategies. pnas.org Future research will continue to leverage increasingly sophisticated computational tools to predict reaction outcomes with greater accuracy and to design novel chemical transformations from the ground up. researchgate.net

Development of Novel Catalytic Systems and Processes

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts for reactions involving this compound is a key research frontier. The efficiency, selectivity, and sustainability of synthetic processes often hinge on the choice of catalyst.

In the upcycling of polycarbonates, simple inorganic salts like potassium carbonate and sodium carbonate have been shown to be effective catalysts. pnas.orgpnas.org While effective, research is ongoing to find even more active and recyclable catalytic systems. This includes exploring heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse. The development of such catalysts is a cornerstone of green chemistry. iupac.orggoogle.com

For the synthesis of diaryl carbonates themselves, and for their subsequent reactions, transition-metal catalysts, particularly those based on palladium, are often employed. For instance, Suzuki cross-coupling reactions using palladium catalysts like Pd(PPh₃)₄ are used to create complex organic molecules from precursors that could be related to this compound's structure. mdpi.com Research in this area focuses on creating palladium nanoparticle catalysts or ligand-free systems to improve stability, reduce cost, and enhance reusability. scirp.org

Future efforts will likely concentrate on:

Designing catalysts from earth-abundant, non-toxic metals.

Developing bifunctional catalysts that can facilitate multiple reaction steps in a one-pot process. mdpi.com

Immobilizing homogeneous catalysts on solid supports to combine the high activity of the former with the practical advantages of the latter. google.com

Utilizing natural product-derived catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, for specific synthetic steps to enhance the green credentials of the process. rsc.org

The following table summarizes catalysts and their roles in reactions relevant to this compound and its applications.

| Catalyst System | Model Reaction/Process | Role of Catalyst | Key Findings | Citation |

| Potassium Carbonate (K₂CO₃) | Depolymerization of Polycarbonate (PC) | Initiates depolymerization and promotes polycondensation | Efficiently converts PC waste into poly(aryl ether sulfone)s (PSUs). | pnas.org |

| Sodium Carbonate (Na₂CO₃) | Ether formation from PTC and FSB | Decomposes organic carbonates and promotes ether formation | Computational models show a dual catalytic role, supporting experimental results. | pnas.orgresearchgate.net |

| Palladium(0) Nanoparticles | Synthesis of pyran derivatives | Catalyzes multi-component condensation reactions | Acts as a novel, reusable, and efficient catalyst for creating complex heterocycles. | scirp.org |

| Guanidine Carbonate | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile | Catalyzes the second step of a one-pot, two-step synthesis | Serves as an efficient natural product-based catalyst, improving process sustainability. | rsc.org |

| Pd(PPh₃)₄ | Suzuki cross-coupling | Catalyzes C-C bond formation between aryl halides and boronic acids | Used to synthesize p-tolyl substituted compounds, though yields can be moderate. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Material Design Leveraging this compound Derived Structures

This compound is not only a subject of synthetic interest but also a gateway to advanced materials with tailored properties. Research in this area focuses on using the structural motifs derived from or related to this compound to build novel polymers and functional materials.

The prime example remains the synthesis of poly(aryl ether sulfone)s (PSUs) from polycarbonate waste, where this compound is a key model for the repeating unit of the parent polymer. pnas.org The resulting PSUs are high-performance engineering thermoplastics with notable properties:

High Thermal Stability: PSUs exhibit a glass transition temperature (Tg) significantly higher than the starting polycarbonate (e.g., ~180 °C for PSU vs. ~151 °C for PC). pnas.org

Chemical Resistance: They are used in applications requiring durability, such as medical equipment and filtration membranes. nih.gov

Mechanical Strength: These polymers maintain their structural integrity under demanding conditions.

Future research is aimed at expanding the library of polymers that can be synthesized via this upcycling route. By strategically choosing different bis(aryl fluorides) or other co-monomers to react with the phenoxides generated from polycarbonate depolymerization, a wide range of new polymers with diverse functionalities can be accessed. This allows for the fine-tuning of material properties, such as solubility, optical characteristics, and mechanical performance, to suit specific applications. The ultimate goal is to establish a platform technology where waste polymers can be used as a source for a portfolio of custom-designed, high-value materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing di--tolyl carbonate and ensuring product purity?

- Methodological Answer : Synthesis should follow established protocols for aryl carbonates, such as reacting -tolyl alcohols with phosgene derivatives under anhydrous conditions. Purity is ensured via recrystallization or column chromatography. For known compounds, validate identity by comparing melting points and spectral data with literature values. For novel derivatives, provide NMR, IR, and mass spectrometry data alongside elemental analysis . Experimental details (e.g., solvent choice, temperature) must be thoroughly documented in the main text or supplementary materials to enable replication .

Q. How should researchers characterize di--tolyl carbonate using spectroscopic techniques?

- Methodological Answer : Employ - and -NMR to confirm the structure, focusing on aromatic proton signals (6.8–7.2 ppm) and the carbonate carbonyl peak (~155 ppm). ESR spectroscopy can detect radical intermediates during degradation studies . For thermal stability, combine differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What are the key considerations when analyzing the thermal decay kinetics of radical pairs in di--tolyl carbonate under gamma irradiation?

- Methodological Answer : Radiolysis experiments require separating overlapping spectra of isolated radicals and radical pairs using time-resolved ESR or pulse radiolysis. Monitor decay kinetics at controlled temperatures (e.g., 235 K) to isolate first-order processes. Activation energy () calculations (e.g., 35 kJ mol for di--tolyl carbonate) should account for solvent effects and spatial inhomogeneity . Data interpretation must distinguish between radical recombination and diffusion-controlled pathways .

Q. How can computational methods predict the stability and reactivity of di--tolyl carbonate in different solvent systems?

- Methodological Answer : Use quantum chemical calculations (DFT or MP2) to optimize geometry and calculate bond dissociation energies, focusing on the carbonate group’s susceptibility to hydrolysis or radical attack. Solvent effects are modeled via COSMO-RS or SMD implicit solvent models. Statistical thermodynamics and QSPR models can predict properties like log (lipophilicity) and solubility, aiding in solvent selection for reactions . Validate predictions experimentally using kinetic studies in polar (e.g., acetonitrile) and nonpolar solvents .

Q. What experimental strategies resolve contradictory data in the degradation pathways of di--tolyl carbonate under varying conditions?

- Methodological Answer : Contradictions often arise from solvent-specific effects or unaccounted intermediates. Use isotope-labeling (e.g., ) to trace reaction pathways, as demonstrated in analogous dithioester studies . Combine GC-MS and LC-MS to identify degradation byproducts. For kinetic discrepancies, apply multivariate analysis or Bayesian statistics to reconcile data from multiple sources . Always report auxiliary data (e.g., solvent purity, irradiation dose) to contextualize results .

Q. How does the spatial distribution of radical pairs influence the radiolytic degradation mechanism of di--tolyl carbonate?

- Methodological Answer : In polycrystalline samples, inhomogeneous radical distribution can lead to pseudo-first-order kinetics despite spatial complexity. Use single-crystal ESR to map radical pair distances and correlate with decay rates. For powdered samples, pair distribution function (PDF) analysis via X-ray diffraction provides spatial insights. Computational modeling (Monte Carlo simulations) can predict recombination probabilities .

Q. What mechanistic insights can be gained from studying phenyl-group transfer reactions involving di--tolyl carbonate derivatives?

- Methodological Answer : Investigate reactions with organometallic complexes (e.g., Cu-SnPh) using in situ FTIR or Raman spectroscopy to track carbonyl group transformations. Compare reactivity with analogous compounds (e.g., di--tolyl carbodiimide) to identify nucleophilic/electrophilic sites. Kinetic isotope effects (KIEs) and Hammett plots reveal electronic influences on reaction rates .

Data Management and Reproducibility

Q. How should researchers document and share experimental data for di--tolyl carbonate studies to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectral data (NMR, ESR) in supplementary materials with metadata (instrument parameters, calibration standards). Use electronic lab notebooks (ELNs) for real-time data entry. Reference public databases (NIST WebBook) for thermodynamic properties, and address discrepancies via error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.